molecular formula C12H9ClO4 B451937 5-[(4-Chlorophenoxy)methyl]-2-furoic acid CAS No. 74556-57-3

5-[(4-Chlorophenoxy)methyl]-2-furoic acid

Cat. No.: B451937
CAS No.: 74556-57-3
M. Wt: 252.65g/mol
InChI Key: MPRKNOQRXNTZGV-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenoxy)methyl]-2-furoic acid is a furan-based carboxylic acid derivative of significant interest in scientific research, particularly for the development of novel bioactive compounds. Furoic acid derivatives are established as key intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs), including antibiotics, antiparasitic agents, and anti-inflammatory drugs . The structural motif of the chlorophenoxy group appended to the furoic acid core presents potential for diverse biological activity, making this compound a valuable scaffold in medicinal chemistry and agrochemical research. Researchers are investigating its potential mechanisms of action, which may include enzyme inhibition. Related furoic acid derivatives have been documented as potent inhibitors of enzymes like xanthine oxidase, a key target in uric acid metabolism research . Furthermore, structurally similar chlorophenyl-furoic acid compounds have shown affinity for microbial targets, suggesting potential applications in developing antimicrobial and fungicidal agents for plant protection science . The primary research value of this compound lies in its versatility as a building block for the synthesis of more complex molecules and in the exploration of its intrinsic bioactivity across various experimental models.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(4-chlorophenoxy)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9ClO4/c13-8-1-3-9(4-2-8)16-7-10-5-6-11(17-10)12(14)15/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRKNOQRXNTZGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=CC=C(O2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901229644
Record name 5-[(4-Chlorophenoxy)methyl]-2-furancarboxylic acid
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Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74556-57-3
Record name 5-[(4-Chlorophenoxy)methyl]-2-furancarboxylic acid
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Record name 5-[(4-Chlorophenoxy)methyl]-2-furancarboxylic acid
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Record name 5-[(4-chlorophenoxy)methyl]furan-2-carboxylic acid
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Synthetic Methodologies and Chemical Transformations of 5 4 Chlorophenoxy Methyl 2 Furoic Acid

Retrosynthetic Analysis and Key Precursors for the Compound

A retrosynthetic analysis of 5-[(4-Chlorophenoxy)methyl]-2-furoic acid reveals two primary disconnection points. The first is the ether linkage between the 4-chlorophenol (B41353) and the furan (B31954) methyl group. The second is the carboxylic acid at the C2 position of the furan ring. This analysis points to three key precursors: a furan core bearing a reactive group at the 5-methyl position, a 4-chlorophenol unit, and a precursor for the C2-carboxylic acid function.

The most logical synthetic pathway involves the coupling of a 5-(halomethyl)-2-furoic acid derivative with 4-chlorophenol. A common and highly useful intermediate is 5-(chloromethyl)furfural (CMF), which is derivable from biomass. rsc.orgescholarship.org CMF can be oxidized to form 5-(chloromethyl)-2-furoic acid or its more reactive acid chloride derivative, 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC). rsc.org This intermediate can then react with 4-chlorophenol to form the desired ether linkage.

The key precursors for the synthesis are summarized in the table below.

Precursor NameChemical StructureRole in Synthesis
5-(Chloromethyl)furfural (CMF) 5-(Chloromethyl)furfural StructureA versatile, bio-based platform molecule that serves as the starting point for the furan core. escholarship.org
4-Chlorophenol 4-Chlorophenol StructureProvides the 4-chlorophenoxy substituent.
5-(Chloromethyl)-2-furoic acid 5-(Chloromethyl)-2-furoic acid structureAn intermediate formed by the oxidation of CMF, ready for coupling with 4-chlorophenol.
5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC) 5-(Chloromethyl)furan-2-carbonyl chloride structureA highly reactive derivative of 5-(chloromethyl)-2-furoic acid, facilitating reactions like esterification and amidation. rsc.org

Classical and Contemporary Synthetic Routes to 2-Furoic Acid Derivatives

The synthesis of 2-furoic acid and its derivatives is well-established, utilizing the unique reactivity of the furan ring. wikipedia.org Furan is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution. numberanalytics.com Modern synthetic chemistry has expanded these classical methods, providing efficient pathways to a wide array of functionalized furan molecules.

The carboxylic acid group of 2-furoic acid derivatives is readily modified through standard esterification and amidation reactions. These transformations are crucial for producing various esters and amides which can be important intermediates or final products. google.comgoogle.com

Esterification: Furoate esters can be prepared through reactions of 2-furoic acid with various alcohols. nih.gov Traditional methods often employ acid catalysts. More recent, environmentally benign procedures utilize solid acid catalysts, such as tungstophosphoric acid supported on zirconia, which can be recycled and reused. conicet.gov.arresearchgate.net The reaction conditions, including temperature and the molar ratio of reactants, can be optimized to achieve high conversion rates. For example, the esterification of 2-furoic acid with n-butanol using a zirconia-based catalyst at 125°C can achieve a conversion of 93%. conicet.gov.ar In some cases, derivatizing the furoic acid to a more reactive form, such as an acid halide, can facilitate the reaction. google.com

Amidation: The synthesis of furoic amides is typically achieved by reacting a 2-furoic acid halide, such as 2-furoyl chloride, with a suitable amine. google.com The reaction often proceeds readily at room temperature in a basic solution, which can be an aqueous solution containing an inorganic base like sodium carbonate or an inert organic solvent with an organic base. google.com These methods allow for the preparation of a wide variety of amides. rsc.orgrsc.org

TransformationReagents/CatalystConditionsProduct TypeReference
Esterification Alcohol, Tungstophosphoric acid/Zirconia125-140 °CAlkyl 2-furoates conicet.gov.arresearchgate.net
Esterification Alcohol, CO₂ (supercritical/near-critical)150-250 °C, 400-3000 psiAlkyl 2-furoates google.com
Amidation Amine, 2-Furoyl chloride, Na₂CO₃Room Temperature to mild heating2-Furoic amides google.com

The furan ring's high electron density makes it reactive towards various transformations, allowing for the introduction of diverse functional groups. numberanalytics.com While the furan core can be sensitive to strong acids and high temperatures, catalytic methods have been developed to functionalize its C-H bonds. nih.gov The furan ring can undergo electrophilic substitution reactions and also participate as a diene in cycloaddition reactions like the Diels-Alder reaction. numberanalytics.comnumberanalytics.comacs.org The synthesis of the target molecule relies on the functionalization at the 2- and 5-positions, which are the most reactive sites for electrophilic attack. The starting point for many such syntheses is a biomass-derived platform chemical like furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net

The introduction of the 4-chlorophenoxy substituent is a key step in the synthesis of the title compound. This is typically accomplished via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide.

In the context of synthesizing this compound, the reaction would proceed between 5-(chloromethyl)-2-furoic acid (or its ester) and the sodium or potassium salt of 4-chlorophenol. The phenoxide is generated in situ by treating 4-chlorophenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an appropriate polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The resulting 4-chlorophenoxide ion then acts as a nucleophile, displacing the chloride from the chloromethyl group on the furan ring to form the desired ether linkage. This type of nucleophilic substitution is a robust and widely used method for forming ether bonds in complex molecules. acs.org

Advanced Catalytic Approaches in the Synthesis of this compound

Modern organic synthesis increasingly relies on advanced catalytic methods to form C-C and C-heteroatom bonds with high efficiency and selectivity. For furan derivatives, palladium-catalyzed cross-coupling reactions are particularly powerful.

While the title compound features a phenoxymethyl (B101242) ether linkage, palladium-catalyzed cross-coupling reactions are instrumental in synthesizing related analogues containing direct aryl-furan C-C bonds. The Suzuki cross-coupling reaction is a premier method for this purpose, coupling an organoboron compound (like a boronic acid) with an organohalide. mdpi.com

To create a direct aryl-furan linkage, a 5-halofuran-2-carboxylic acid derivative could be coupled with an arylboronic acid in the presence of a palladium catalyst and a base. ysu.amscholaris.ca For instance, 5-bromo-2-furoic acid could react with 4-chlorophenylboronic acid. The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂) and ligand (e.g., phosphines like XantPhos) is critical for achieving high yields. mdpi.comrsc.org These reactions are valued for their tolerance of various functional groups and their generally mild conditions. ysu.amresearchgate.net

ComponentExamplePurposeReference
Palladium Catalyst Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄Catalyzes the C-C bond formation. mdpi.comscholaris.ca
Ligand XantPhos, PPh₃Stabilizes the palladium center and facilitates the catalytic cycle. scholaris.carsc.org
Base K₂CO₃, Na₂CO₃, Et₃NActivates the organoboron species and neutralizes acid produced. mdpi.com
Solvent EtOH/H₂O, Dioxane, DMFSolubilizes reactants and influences reaction rate. mdpi.com
Substrates 5-Halofuran derivative + Arylboronic acidThe coupling partners to form the aryl-furan bond. ysu.am

Stereoselective Synthesis of Chiral Analogs

While this compound is an achiral molecule, the development of chiral analogs is a significant area of interest in medicinal chemistry due to the often differing biological activities of stereoisomers. The catalytic asymmetric synthesis of furan-based compounds, particularly those with both axial and central chirality, is considered a challenging but important endeavor. bohrium.comresearchgate.netbohrium.comnih.gov

General strategies for introducing chirality into structures analogous to this compound involve two primary approaches:

Use of Chiral Precursors: This method relies on incorporating a chiral building block into the synthesis. For instance, a chiral alcohol could be used in the etherification step, or an enantiomerically pure starting material derived from the chiral pool (naturally occurring chiral compounds) could be employed. One documented approach involves the use of a chiral sulfinyl group as a key building block in the synthesis of optically pure 5-substituted furan-2(5H)-ones, which are related structural motifs. psu.edu

Asymmetric Catalysis: This advanced approach uses a chiral catalyst to control the stereochemistry of a key reaction. For example, enantioselective hydrogenation of a furan-containing ring system can produce chiral products with high enantiomeric excess. chemrxiv.org Another powerful technique is the asymmetric hydroarylation reaction, which has been successfully used in the enantioselective synthesis of various furan-containing helicenes. chinesechemsoc.org Organocatalysis also presents viable routes; for instance, an organocatalyzed Friedel–Crafts reaction has been used to achieve the stereoselective synthesis of certain chiral furan derivatives. bohrium.com These catalytic methods are often preferred for their efficiency and ability to generate high levels of stereoselectivity. nih.gov

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. These studies involve the systematic modification of the compound's chemical structure to identify which parts of the molecule are essential for its effects. For this compound, derivatization strategies have focused on modifying the phenoxy ring and the furoic acid core.

Synthesis of Halogenated Phenoxy Analogs (e.g., 5-[(2-Chlorophenoxy)methyl]furan-2-carboxylic acid, 5-((2-Chloro-4-fluorophenoxy)methyl)furan-2-carboxylic acid)

The nature and position of halogen substituents on the phenoxy ring can significantly influence the molecule's electronic properties, lipophilicity, and potential for halogen bonding with target proteins. The synthesis of analogs with different halogenation patterns is a common SAR strategy. nih.gov

The general synthesis for these analogs, such as 5-[(2-Chlorophenoxy)methyl]furan-2-carboxylic acid and 5-((2-Chloro-4-fluorophenoxy)methyl)furan-2-carboxylic acid , typically involves a Williamson ether synthesis. This reaction couples a 5-(halomethyl)-2-furoate ester with the desired substituted phenol (B47542) in the presence of a base, followed by saponification (hydrolysis) of the ester to yield the final carboxylic acid. google.com Variations in this method aim to improve yield and reaction conditions, sometimes employing alternative starting materials like 5-bromo-2-furoic acid. google.com The synthesis of fluorinated analogs can also be achieved through methods like fluorodenitration of a nitro-furan precursor. researchgate.net

Alkyl and Aryl Substitutions on the Phenoxy Ring

The synthesis of these derivatives can be achieved through several established organometallic and classical reactions:

Friedel-Crafts Reactions: This method can be used to introduce aroyl or alkyl groups onto the furan or phenoxy ring system, often promoted by a strong acid or Lewis acid catalyst. researchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are highly versatile for creating carbon-carbon bonds between the phenoxy ring (usually functionalized with a halide) and various aryl or alkyl boronic acids. nih.gov

Heterocyclic Ring Incorporations within the Phenoxy Moiety

Replacing the chlorophenoxy group with a heterocyclic ring is a bioisosteric replacement strategy aimed at altering the compound's properties. Heterocycles can introduce hydrogen bond donors or acceptors, change the pKa, and improve metabolic stability. For example, substituting the phenyl ring with a pyridine (B92270) or other nitrogen-containing heterocycle can introduce new interaction points with a biological target. nih.gov The synthesis of these analogs would typically involve coupling the furan core with a suitable hydroxy-heterocycle via an ether linkage, similar to the synthesis of the phenoxy analogs.

Green Chemistry Principles in the Synthesis of Furoic Acid Derivatives

Applying green chemistry principles to the synthesis of furoic acid derivatives aims to reduce the environmental impact of the manufacturing process. acs.org A key aspect of this is the use of renewable feedstocks. numberanalytics.com

The furan ring, a core component of this compound, can be derived from furfural. researchgate.netresearchgate.net Furfural is a platform chemical produced industrially from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, such as agricultural residues. rsc.orgacs.orgacs.org This provides a sustainable alternative to petroleum-based starting materials. rsc.org

Further green considerations include:

Catalysis: Using catalytic reagents is superior to stoichiometric ones as it minimizes waste. acs.org For instance, developing efficient palladium-on-carbon (Pd/C) catalysts for reactions like selective hydrogenolysis under mild conditions aligns with green principles. rsc.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant materials into the final product, thus reducing waste. acs.org

Solvent Choice: The furan Diels-Alder reaction, a key transformation for furan-based compounds, can benefit from using water as a solvent, which significantly enhances reaction rates and reduces the need for volatile organic compounds. rsc.org

Process Efficiency: Developing processes that operate at lower temperatures and can be scaled effectively contributes to a greener synthesis. google.com The oxidation of furan derivatives to carboxylic acids is another area where efficient catalytic processes are being developed to replace less environmentally friendly methods. google.com

In Vitro Biological Activities and Pharmacological Target Engagement

Antimicrobial Spectrum in Laboratory Cultures

The following subsections outline the efficacy of 5-[(4-Chlorophenoxy)methyl]-2-furoic acid against bacterial and fungal pathogens, as well as its potential activity against viruses in laboratory assays.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli)

Data from available scientific literature and database searches did not yield specific results regarding the in vitro antibacterial efficacy of this compound against Gram-positive strains such as Staphylococcus aureus or Gram-negative strains like Escherichia coli. Therefore, no data table on its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) can be provided at this time.

Antifungal Properties Against Pathogenic Fungi

There is currently no available research data detailing the in vitro antifungal properties of this compound against pathogenic fungi. Studies assessing its activity spectrum, such as MIC values against common fungal pathogens, have not been identified in the public domain.

Antiviral Potency in Viral Replication Assays

A review of published scientific studies indicates a lack of research on the antiviral potency of this compound. No data from viral replication assays or other in vitro virological studies are available to assess its potential to inhibit viral activity.

Anti-inflammatory Modulatory Effects in Cellular Assays

This section explores the compound's ability to modulate inflammatory pathways in controlled cellular experiments.

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, Cytokines in cell lines)

No published studies were found that investigate the effects of this compound on the production of pro-inflammatory mediators. Consequently, there is no available data on its capacity to inhibit substances like nitric oxide (NO) or cytokines in cell line models (e.g., macrophage cell lines).

Enzyme Inhibition related to Inflammation (e.g., COX, LOX in cell-free systems)

Information regarding the inhibitory activity of this compound against key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), is not available in the current scientific literature. Cell-free enzyme assays to determine its inhibitory concentrations (e.g., IC₅₀) have not been reported.

Structure Activity Relationship Sar Studies of 5 4 Chlorophenoxy Methyl 2 Furoic Acid and Its Analogs

Influence of Furan (B31954) Ring Substitution Patterns on Biological Efficacy

The furan ring serves as a critical scaffold, and its substitution pattern is pivotal for biological activity. The parent molecule, 2-furoic acid, consists of a furan ring with a carboxylic acid group at the C2 position. nih.govchemicalbook.com Its derivatives, such as those substituted at the C5 position, are of significant interest.

Substituents at the C5 position can modulate the electronic properties and steric profile of the molecule. For instance, replacing the (4-chlorophenoxy)methyl group with a simple methyl group yields 5-methylfuran-2-carboxylic acid. nih.gov This change significantly alters the molecule's size, lipophilicity, and potential for specific interactions. The introduction of a hydroxymethyl group at this position, creating 5-hydroxymethyl-2-furoic acid, introduces a hydrogen-bonding capability that can influence solubility and receptor binding. inrae.frnih.govcaymanchem.com Saturation of the furan ring to its tetrahydrofuran (B95107) form, as in tetrahydro-2-furancarboxylic acid, drastically changes the planarity and aromaticity of the core, which typically has a profound impact on biological activity. nist.gov

Studies on related furan derivatives show that even minor changes to the ring or its substituents can lead to significant differences in activity. For example, in Diels-Alder reactions, which are sensitive to the electronic nature of the furan ring, 2-furoic acids are generally considered electron-poor and less reactive dienes. researchgate.netrsc.org However, their reactivity can be enhanced by converting the carboxylic acid to a carboxylate salt, demonstrating that the electronic state of the entire molecule influences the furan core's behavior. nih.gov This principle suggests that substituents on the furan ring directly influence its electronic distribution, which is a key determinant of its interaction with biological targets.

Impact of Phenoxy Moiety Modifications on Potency and Selectivity

The phenoxy moiety is a key structural feature that allows for extensive modification to fine-tune the biological activity of the parent compound.

The presence and position of halogen atoms on the phenoxy ring are critical determinants of the molecule's activity. The parent compound features a single chlorine atom at the para (4) position of the phenyl ring. Studies on analogous phenoxyacetic acids demonstrate that both the number and location of chlorine atoms significantly influence the molecule's reactivity and, by extension, its biological effects. mdpi.com

Chlorine is an electron-withdrawing atom, which can decrease the oxidation rate constant of the molecule through a negative inductive effect. nih.gov However, when placed at the ortho or para position, chlorine can also exert a positive conjugative effect by donating π-electrons, which can counteract the inductive withdrawal and increase the oxidation rate. nih.gov The substitution at the ortho position can also introduce a steric hindrance effect, which may decrease reactivity. nih.gov

A comparative study on the oxidation rates of various chlorophenols provides insight into these competing effects. nih.gov The findings suggest a specific hierarchy of reactivity that can be extrapolated to understand the influence of chlorine substitution on the phenoxy ring of furoic acid derivatives.

CompoundRelative Reactivity/Oxidation Rate nih.govKey Influencing Effects nih.gov
4-Chlorophenol (B41353)HighestDominant π-electron donating conjugative effect.
2,4-DichlorophenolHighCombined conjugative effects and inductive effects.
Phenol (B47542) (unsubstituted)ModerateBaseline reactivity without electronic influence from halogens.
2,6-DichlorophenolLowestSignificant steric hindrance from two ortho-chlorine atoms.

This data implies that moving the chlorine atom from the para position to the ortho or meta position on the phenoxy ring of 5-[(4-Chlorophenoxy)methyl]-2-furoic acid, or introducing additional chlorine atoms, would substantially alter the compound's electronic and steric properties, leading to different biological potencies.

Replacing the chlorine atom with other functional groups, such as alkyl or alkoxy moieties, provides another avenue for modifying activity. The introduction of a methoxy (B1213986) group, for example, results in compounds like 5-[(2-methoxyphenoxy)methyl]-2-furoic acid or 5-(3-methoxyphenyl)-2-furoic acid. scbt.comsigmaaldrich.com A methoxy group is an electron-donating group through resonance, which can increase the electron density of the phenyl ring and affect its binding affinity to biological targets.

Similarly, adding alkyl groups like methyl can influence lipophilicity and steric interactions. QSAR studies on other compound classes containing aryloxy groups have shown that even the placement of a small methyl group can increase or decrease activity depending on its position. frontiersin.org For instance, in a series of HPPD inhibitors, a methyl group at the 4-position of a benzene (B151609) ring increased activity, whereas substituents at the 5-position were detrimental. frontiersin.org The introduction of a formyl group, creating an aldehyde functionality as seen in 5-(2-Formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester, introduces a reactive site and a hydrogen bond acceptor, which could dramatically alter the interaction with a biological target. scbt.com

Significance of the Carboxylic Acid Functional Group and Its Derivatives (e.g., esters, amides, hydrazides)

The carboxylic acid group at the C2 position of the furan ring is a crucial functional group. It is often ionized at physiological pH, which can enhance water solubility and allow it to form strong ionic or hydrogen bonds with receptor sites. However, this charge can also limit a molecule's ability to cross biological membranes.

To overcome this, the carboxylic acid is often converted into less polar derivatives, such as esters or amides, which can act as prodrugs. These derivatives can pass through cell membranes more easily and are then hydrolyzed by intracellular enzymes to release the active carboxylic acid.

Common derivatives include:

Esters: Formed by reacting the carboxylic acid with an alcohol. Examples include methyl or ethyl esters. scbt.com

Amides: Formed by reacting the carboxylic acid with an amine. These are generally more stable than esters. researchgate.net

Hydrazides: A class of amides formed with hydrazine.

The conversion to these derivatives not only affects pharmacokinetics but can also influence the binding mode and activity of the molecule itself. Amides, for instance, are stable and can provide a three-dimensional scaffold necessary for optimal binding to a target enzyme by participating in hydrogen bonding as both donors and acceptors.

Functional GroupDerivative ExampleGeneral Role in SAR
Carboxylic AcidThis compoundActive form, key for receptor binding (ionic/H-bonds), enhances water solubility.
Ester5-(2-Formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester scbt.comProdrug strategy to improve membrane permeability, increases lipophilicity.
Amide2-Furoic acid amides researchgate.netMore stable prodrug, can act as a hydrogen bond donor/acceptor, provides structural rigidity.
ThioamideNot explicitly found for target, but a related derivative.Alters electronic properties and hydrogen bonding capacity compared to amides.

Conformational Analysis and its Correlation with Biological Activity

Computational methods like Density Functional Theory (DFT) are used to model the molecule's structure and predict its most stable conformations. mdpi.commdpi.com Such analyses can reveal key distances and angles between important functional groups. For example, the planarity of the molecule or a specific "bi-aryl" conformation might be necessary for activity, as loss of this conformation can lead to inactivity. nih.gov The relative orientation of the furan and phenoxy rings dictates the shape of the molecule, influencing how it engages in hydrophobic or π-stacking interactions within a receptor pocket. Therefore, a deep understanding of the molecule's conformational preferences is essential for explaining its activity and for designing more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. frontiersin.orgnih.govnih.gov For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

To build a QSAR model, various molecular descriptors are calculated for each analog. These descriptors quantify different aspects of the molecule's physicochemical properties. The model then uses statistical methods to find the best correlation between these descriptors and the observed biological activity (e.g., IC50 values).

Descriptor TypeExample Descriptors frontiersin.orgnih.govPotential Insight for SAR
ElectronicPartial atomic charges, Dipole moment, HOMO/LUMO energiesDescribes the molecule's ability to participate in electrostatic interactions and chemical reactions.
Steric / SizeMolecular Weight, Molecular Volume, Surface AreaRelates to how the molecule fits into a binding site; bulky groups can either enhance or hinder activity.
LipophilicityLogP (octanol-water partition coefficient)Predicts the molecule's ability to cross cell membranes and engage in hydrophobic interactions.
TopologicalConnectivity indicesQuantifies molecular shape and branching.

A successful QSAR model can generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity. frontiersin.orgresearchgate.net For example, a map might show that a bulky, electron-donating group is preferred on the phenoxy ring, while a hydrogen-bond acceptor is required on the furan ring. These predictive insights are invaluable for guiding the rational design of new derivatives with improved potency and selectivity.

Selection of Molecular Descriptors

The initial and one of the most critical steps in developing a robust QSAR model is the selection of appropriate molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. For a compound like this compound and its analogs, a diverse set of descriptors would be calculated to capture the nuances of their chemical features. These are typically categorized into several classes:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the basic molecular composition and connectivity. They include molecular weight, number of atoms, number of bonds (single, double, triple), number of rings, and counts of specific functional groups (e.g., -COOH, -O-).

Topological Descriptors: These descriptors encode information about the atomic connectivity within the molecule, including its size, shape, and degree of branching. Examples include the Wiener index, Randić connectivity indices, and Kier & Hall molecular connectivity indices. For instance, the shape of the molecular structure has been shown to be a prominent factor in the anti-inflammatory activity of some heterocyclic compounds. nih.gov

Geometrical (3D) Descriptors: These descriptors are derived from the three-dimensional coordinates of the atoms in the molecule. They describe the spatial arrangement of the molecule and include parameters like molecular volume, surface area, and principal moments of inertia.

Electronic Descriptors: These descriptors are crucial for understanding interactions at the molecular level. They quantify the electronic properties of the molecule and include parameters such as dipole moment, polarizability, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For example, in studies of some phenolic derivatives, electrostatic factors were found to be major determinants of their geometrical preferences and, consequently, their biological activity. uc.pt

Physicochemical Descriptors: This class includes properties that are often experimentally determined or can be calculated, such as lipophilicity (logP), molar refractivity (MR), and pKa. Lipophilicity, in particular, is a key determinant of a drug's ability to cross biological membranes and has been identified as a significant factor for the activity of various anti-inflammatory compounds. nih.gov

In a typical QSAR study of this compound analogs, where substituents on the phenyl ring are varied, descriptors that capture the electronic (e.g., Hammett constants - σ), steric (e.g., Taft steric parameters - Es), and hydrophobic (e.g., Hansch hydrophobicity constants - π) effects of these substituents would be of paramount importance.

Table 1: Representative Molecular Descriptors for QSAR Studies

Descriptor ClassExample DescriptorsInformation Encoded
Constitutional Molecular Weight, Atom Count, Ring CountBasic molecular composition and size.
Topological Wiener Index, Randić IndicesAtomic connectivity, branching, and shape.
Geometrical (3D) Molecular Volume, Surface AreaThree-dimensional spatial arrangement.
Electronic Dipole Moment, HOMO/LUMO EnergiesElectron distribution and reactivity.
Physicochemical LogP, Molar Refractivity (MR), pKaLipophilicity, polarizability, and acidity.

Development and Validation of QSAR Models

Following the calculation and selection of relevant molecular descriptors, the next step is to develop a mathematical model that links these descriptors to the observed biological activity. The most common method for this is Multiple Linear Regression (MLR), which generates a linear equation of the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where c₀, c₁, c₂, ..., cₙ are regression coefficients and D₁, D₂, ..., Dₙ are the selected molecular descriptors.

The development of a predictive QSAR model is an iterative process that involves:

Data Set Preparation: A series of analogs of this compound with their corresponding measured biological activities (e.g., IC₅₀ values for enzyme inhibition) would be compiled.

Data Splitting: The dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on compounds not used in model generation.

Model Generation: Using the training set, various combinations of descriptors are tested to find the model with the best statistical significance.

Model Validation: This is a crucial step to ensure the robustness and predictive ability of the developed QSAR model. Validation is performed through several statistical metrics:

Internal Validation: This is often performed using the leave-one-out (LOO) cross-validation technique. In this method, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the training set. The predictive ability is assessed by the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good predictive model.

External Validation: The predictive power of the model is tested on the external test set. The predicted activities are compared with the experimental activities, and the predictive correlation coefficient (R²_pred) is calculated. A high R²_pred value (typically > 0.6) suggests good external predictability.

Other Statistical Parameters: The quality of the model is also assessed by the coefficient of determination (R²), which measures the proportion of the variance in the dependent variable that is predictable from the independent variables, the F-test value (a measure of the statistical significance of the model), and the standard error of the estimate.

For instance, a hypothetical QSAR model for a series of anti-inflammatory furoic acid derivatives might reveal that increased lipophilicity and the presence of an electron-withdrawing group at the para-position of the phenoxy ring enhance the biological activity. Such a model would be accompanied by statistical data to support its validity.

Table 2: Typical Statistical Parameters for QSAR Model Validation

ParameterSymbolDescriptionAcceptable Value
Coefficient of Determination Measures the goodness of fit of the model.> 0.6
Cross-validated Correlation Coefficient q² or Q²_LOOMeasures the internal predictive ability of the model.> 0.5
Predictive Correlation Coefficient R²_predMeasures the external predictive ability of the model.> 0.6
F-test Value FAssesses the statistical significance of the regression model.High value
Standard Error of Estimate s or SEEMeasures the deviation of the predicted values from the experimental values.Low value

While a dedicated QSAR study for this compound is not readily found, the established principles of QSAR modeling, including the careful selection of molecular descriptors and rigorous statistical validation, provide a clear roadmap for how such an investigation would be conducted to guide the synthesis of more potent analogs.

Advanced Analytical and Spectroscopic Methodologies for Research Characterization

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are fundamental for separating the target compound from reaction mixtures, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment of 5-[(4-Chlorophenoxy)methyl]-2-furoic acid. Reversed-phase HPLC (RP-HPLC) is typically employed, utilizing a nonpolar stationary phase (like C8 or C18) and a polar mobile phase.

A common approach involves a gradient elution method. For instance, a mobile phase consisting of an aqueous component, often with a pH modifier like acetic or phosphoric acid to ensure the carboxylic acid is in its protonated form, and an organic modifier such as acetonitrile (B52724) or methanol (B129727) is used. nih.govsielc.com The gradient starts with a higher proportion of the aqueous phase, gradually increasing the organic component to elute more nonpolar impurities. nih.gov Detection is commonly performed using a diode-array detector (DAD) or a UV detector, set at a wavelength where the aromatic chromophores of the molecule exhibit strong absorbance, typically in the range of 240-280 nm. nih.govresearchgate.net

Methods developed for related chlorophenoxy herbicides and furoic acid derivatives can be adapted for this purpose. nih.govnih.govjales.org For example, analysis on a phenyl-based column with a mobile phase of aqueous potassium dihydrogen orthophosphate (pH 3.5) and acetonitrile has proven effective for separating various chlorophenoxy compounds. nih.gov The purity of the analyte peak can be confirmed by comparing its retention time and UV absorption spectrum with that of a pure reference standard. nih.gov

Due to the low volatility of carboxylic acids, direct analysis of this compound by Gas Chromatography (GC) is not feasible. Therefore, a derivatization step is required to convert the non-volatile acid into a volatile derivative. Common derivatization strategies include esterification (e.g., forming a methyl ester) or silylation.

Silylation is a widely used technique where the acidic proton of the carboxyl group is replaced by a trimethylsilyl (B98337) (TMS) group, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov This process significantly increases the volatility of the analyte, making it amenable to GC analysis. youtube.com The resulting TMS ester of this compound can then be separated on a capillary GC column, often one with a mid-polarity stationary phase.

The separated derivative is then introduced into a mass spectrometer, typically operating in electron ionization (EI) mode. nih.gov The mass spectrometer fragments the molecule in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint for identification. This is particularly useful for confirming the structure and identifying trace-level impurities. The analysis of chlorophenoxy acid methyl esters by GC-MS is a well-established method for residue analysis and can be adapted for this compound.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected signals would include a very broad singlet for the carboxylic acid proton (COOH), doublets for the two furan (B31954) ring protons, a singlet for the methylene (B1212753) bridge protons (-CH₂-), and two doublets for the protons on the para-substituted chlorophenyl ring. The approximate predicted chemical shifts are detailed in the table below.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show signals for the carboxylic acid carbon, the carbons of the furan ring, the methylene bridge carbon, and the carbons of the chlorophenyl ring.

2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively assign the ¹H and ¹³C signals and confirm the connectivity of the molecular fragments. For example, an HMBC experiment would show correlations between the methylene bridge protons and the carbons of both the furan and the chlorophenoxy rings, confirming the ether linkage. Such techniques are standard in the structural confirmation of novel furan derivatives. mdpi.com

Predicted ¹H NMR Data (in DMSO-d₆) Predicted ¹³C NMR Data (in DMSO-d₆)
Chemical Shift (ppm) Assignment
~13.01H, br s, -COOH
~7.352H, d, Ar-H
~7.301H, d, Furan-H
~7.002H, d, Ar-H (ortho to Cl)
~6.801H, d, Furan-H
~5.202H, s, -O-CH₂-

Note: Predicted values are based on data for structurally similar compounds like 5-(phenoxymethyl)-2-furoic acid and 4-chlorophenoxyacetic acid. Actual values may vary. spectrabase.com

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact mass of the molecule with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of the compound (C₁₂H₉ClO₄). By comparing the measured accurate mass to the calculated theoretical mass, the molecular formula can be confirmed, which is a critical step in structure validation, especially for novel compounds. mdpi.com This technique provides a higher level of confidence than standard-resolution mass spectrometry.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer. A strong, sharp absorption around 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. Other key absorptions include C-O-C stretching for the ether linkage and furan ring (around 1000-1300 cm⁻¹), C=C stretching for the aromatic and furan rings (around 1450-1600 cm⁻¹), and a band for the C-Cl stretch (around 700-850 cm⁻¹). The analysis of IR spectra for furoic acid and its derivatives provides a basis for these assignments. nih.govnih.gov

Predicted IR Absorption Bands
Frequency Range (cm⁻¹) Functional Group Assignment
2500-3300 (broad)O-H stretch (Carboxylic acid dimer)
~1700 (strong)C=O stretch (Carboxylic acid)
~1580, ~1470C=C stretch (Aromatic and furan rings)
~1240, ~1020C-O stretch (Ether and furan)
~1170C-O stretch (Carboxylic acid)
~830C-Cl stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the furan and chlorophenyl ring systems, which are chromophores, results in characteristic UV absorption. The compound is expected to show absorption maxima in the UV region, likely between 220 nm and 300 nm, corresponding to π-π* transitions within the aromatic systems. researchgate.netresearchgate.net Changes in solvent polarity can cause shifts in the absorption maxima (solvatochromism), providing further information about the electronic nature of the molecule. ijprajournal.com

Crystallographic Analysis (Single-Crystal X-ray Diffraction) for Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals the packing of molecules within the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces. mdpi.com

The process begins with the growth of a high-quality single crystal of the subject compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector. rsc.org The positions and intensities of the diffracted X-rays are intricately related to the arrangement of electrons, and thus atoms, within the crystal.

For a compound like this compound, a successful SCXRD analysis would yield a detailed crystallographic information file (CIF). This file contains a wealth of data, which is typically summarized in a table of crystal data and structure refinement parameters. While specific crystallographic data for this compound is not publicly available, a hypothetical representation based on analyses of related structures is presented in Table 1. This table illustrates the type of information that would be obtained from such an analysis. For instance, studies on various 2-furoic acid derivatives have utilized SCXRD to confirm their polymeric chain structures and to understand the supramolecular interactions that govern their crystal packing. researchgate.net Similarly, crystallographic data for compounds containing the (4-chlorophenoxy) moiety are available in databases like the Cambridge Structural Database (CSD). nih.gov

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound

Parameter Value
Empirical formula C12H9ClO4
Formula weight 252.65 g/mol
Temperature 293(2) K
Wavelength 0.71073 Å
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 10.12 Å, α = 90°
b = 8.54 Å, β = 105.3°
c = 13.25 Å, γ = 90°
Volume 1102.1 ų
Z 4
Calculated density 1.522 Mg/m³
Absorption coefficient 0.35 mm⁻¹
F(000) 520
Final R indices [I>2σ(I)] R1 = 0.045, wR2 = 0.112
R indices (all data) R1 = 0.062, wR2 = 0.125
Goodness-of-fit on F² 1.05

This table is a hypothetical representation and is intended for illustrative purposes only, as specific experimental data for the title compound is not publicly available.

The data in such a table provides a crystallographic fingerprint of the compound. The unit cell dimensions and space group describe the fundamental repeating unit of the crystal, while the R-indices are a measure of the quality of the structural model and its agreement with the experimental diffraction data.

Thermal Analysis Techniques (TGA, DSC) for Research Material Stability

Thermal analysis techniques are instrumental in assessing the thermal stability and phase behavior of materials. researchgate.net Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common and powerful methods in this category. mdpi.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for determining the thermal stability of a compound and for studying its decomposition pathways. A TGA thermogram plots mass loss against temperature. From this plot, the onset temperature of decomposition can be determined, providing a quantitative measure of the material's stability.

For this compound, TGA would reveal the temperature at which the compound begins to lose mass due to decomposition. Research on the parent compound, 2-furoic acid, has shown that it undergoes thermal degradation, specifically decarboxylation, at temperatures around 140-160 °C. nih.gov One might anticipate that the substituted derivative would exhibit its own characteristic decomposition profile, which could occur in one or multiple steps. A hypothetical TGA analysis might show a single-step decomposition or a multi-step process, with each step corresponding to the loss of a specific fragment of the molecule.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect and quantify thermal events such as melting, crystallization, and other phase transitions. The resulting DSC curve shows endothermic (heat-absorbing) or exothermic (heat-releasing) peaks corresponding to these events.

A DSC analysis of this compound would provide its melting point, which is a key physical property and an indicator of purity. The DSC thermogram would show a sharp endothermic peak at the melting temperature. researchgate.net In addition to melting, other thermal events such as the glass transition of an amorphous form or solid-solid phase transitions could be observed. The enthalpy of fusion, calculated from the area of the melting peak, provides information about the crystallinity of the sample.

The combination of TGA and DSC provides a comprehensive thermal profile of a compound. The data obtained from these analyses are crucial for understanding the material's stability under thermal stress, which is vital information for handling, storage, and processing. Table 2 presents a hypothetical summary of the type of data that would be obtained from TGA and DSC analyses of this compound.

Table 2: Hypothetical Thermal Analysis Data for this compound

Analytical Technique Parameter Result
DSC Melting Point (Tₘ) 155-160 °C (Endotherm)
DSC Enthalpy of Fusion (ΔHբ) 30-35 kJ/mol
TGA Onset of Decomposition (Tₒ) ~220 °C
TGA Mass Loss at 300 °C ~45%

This table is a hypothetical representation and is intended for illustrative purposes only, as specific experimental data for the title compound is not publicly available.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular electronic structure and predict chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost. A DFT analysis of 5-[(4-Chlorophenoxy)methyl]-2-furoic acid would focus on its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity and a greater potential for charge transfer interactions within the molecule.

For this compound, calculations would likely show the HOMO localized on the electron-rich furoic acid and chlorophenoxy rings, while the LUMO might be distributed across the conjugated system. This analysis helps predict which parts of the molecule are most likely to participate in chemical reactions.

Table 1: Example of DFT-Calculated Electronic Properties

This table illustrates the typical data generated from a DFT calculation for a molecule like this compound. Note: These are exemplary values and not the result of an actual calculation on the compound.

ParameterExemplary ValueSignificance
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-1.2 eVElectron-accepting capability
HOMO-LUMO Gap5.3 eVChemical reactivity and stability
Dipole Moment3.5 DMolecular polarity

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule. It plots the electrostatic potential onto the molecule's electron density surface. MEP maps are invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack.

In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, such as those around the oxygen atoms of the carboxylic acid and ether linkage. Regions of positive potential (colored blue) are electron-poor and represent sites for nucleophilic attack. The map for this compound would reveal the precise locations of these reactive centers, providing a guide to its intermolecular interactions.

Molecular Modeling and Simulation

Molecular modeling and simulations extend beyond static electronic structures to explore the dynamic behavior of molecules, which is crucial for understanding their function in realistic environments.

Due to several rotatable bonds—specifically around the ether linkage and the methyl group—this compound can adopt numerous conformations. Conformational analysis is the process of finding the stable three-dimensional arrangements of a molecule and their corresponding energy levels.

Energy minimization calculations would identify the lowest-energy conformation (the global minimum) and other low-energy conformers. This is critical because the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into a receptor's binding site. Understanding the preferred conformations is a key step in drug design.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound could be performed in various environments, such as in a water solvent to mimic physiological conditions or within the active site of a target protein.

These simulations provide detailed information on:

Solvation: How the molecule interacts with solvent molecules.

Flexibility: The range of motion of the molecule's constituent parts.

Binding Stability: If placed in a protein pocket, MD can assess the stability of the molecule-protein complex and map key interactions (e.g., hydrogen bonds, hydrophobic contacts) over time.

MD simulations offer a dynamic picture of molecular interactions that is not captured by static models.

Table 2: Example of Conformational Analysis Data

This table shows a hypothetical output from a conformational analysis of this compound. Note: These values are for illustrative purposes only.

Conformer IDRelative Energy (kcal/mol)Dihedral Angle 1 (°)Dihedral Angle 2 (°)
1 (Global Min.)0.00-175.465.2
21.25178.9-70.1
32.1072.3170.8

Virtual Screening and Ligand-Based Drug Design Strategies

In the absence of a known 3D structure for a biological target, ligand-based drug design strategies become essential. These methods rely on the knowledge of other molecules that bind to the target of interest.

If this compound were identified as an active compound (a "hit"), it could be used as a template in ligand-based methods. Techniques such as 3D Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore modeling would be employed. A pharmacophore model identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active.

This model can then be used as a 3D query to screen large virtual databases of compounds to find other, structurally diverse molecules that also fit the pharmacophore and are therefore likely to be active. This approach accelerates the discovery of new lead compounds.

In Silico Prediction of Molecular Properties for Research Design (e.g., LogP, TPSA)

In silico tools are crucial in the early stages of research for predicting fundamental physicochemical properties that influence a molecule's behavior in a biological system. researchgate.net These predictions help researchers to refine compound design before committing to costly and time-consuming synthesis. nih.gov Computational software can predict a range of properties based on a compound's structure. nih.gov

For "this compound," key predicted properties include:

LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity or hydrophobicity of a compound. It is a critical factor in determining how a molecule will behave in the body, affecting its absorption, distribution, metabolism, and excretion (ADME). A balanced LogP is often sought for drug candidates.

Topological Polar Surface Area (TPSA): TPSA is calculated from the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.

Below is a table of computationally predicted molecular properties for "this compound." These values are estimates derived from computational models and serve as a guide for research design.

PropertyPredicted ValueSignificance in Research Design
Molecular Formula C12H9ClO4Provides the elemental composition.
Molecular Weight 252.65 g/mol Influences diffusion and transport properties.
LogP 2.8 - 3.1Suggests moderate lipophilicity, which can be favorable for cell membrane permeability.
TPSA 59.6 ŲIndicates potential for good oral absorption.
Hydrogen Bond Donors 1The carboxylic acid group can donate a hydrogen bond.
Hydrogen Bond Acceptors 4The carbonyl oxygen, the ether oxygen, and the other carboxylic oxygen can accept hydrogen bonds.
Rotatable Bonds 4Indicates the molecule's conformational flexibility.

Note: The values in this table are computationally predicted and may vary slightly depending on the algorithm and software used. They are intended for research planning and prioritization.

By analyzing these in silico predictions, chemists can anticipate potential challenges and opportunities in the development of "this compound" for various applications, ensuring that resources are directed toward compounds with a higher probability of success. researchgate.net

Pre Clinical Research Applications and Potential Leads Non Human, Non Clinical Contexts

Investigation as a Lead Scaffold for Novel Antimicrobial Agents

The furan (B31954) nucleus is a core component of many biologically active compounds, and its derivatives have been a focus in the search for new antimicrobial agents. sigmaaldrich.compensoft.net While direct studies on the antimicrobial properties of 5-[(4-Chlorophenoxy)methyl]-2-furoic acid are not extensively documented in publicly available research, the broader class of furan derivatives has shown significant promise.

Research into related compounds has demonstrated that modifications to the furan-2-carboxylic acid structure can lead to potent antimicrobial activity. For instance, various 5-arylfuran-2-carboxylic acid derivatives have been synthesized and evaluated for their biological activities. pensoft.net One study detailed the synthesis of 4-(5-aryl-2-furoyl)morpholines and their thio-analogs, with some compounds exhibiting notable antifungal activity, particularly against Cryptococcus neoformans. pensoft.net Another area of investigation involves the synthesis of hybrid molecules. For example, novel alkaloid derivatives incorporating sulfaguanidine (B1682504) moieties have demonstrated moderate to good antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov

These findings suggest that the this compound scaffold could serve as a valuable starting point for developing new antimicrobial drugs. The presence of the chlorophenoxy group may influence the lipophilicity and electronic properties of the molecule, which are critical factors for antimicrobial efficacy.

Table 1: Antimicrobial Activity of Related Furan Derivatives
Compound/Derivative ClassTarget Organism(s)Observed ActivityReference(s)
4-(5-Aryl-2-furoyl)morpholinesCryptococcus neoformansAntifungal activity pensoft.net
Alkaloid derivatives with sulfaguanidineGram-positive and Gram-negative bacteria, FungiModerate to good antimicrobial activity nih.gov
2-Pyrrolidone-5-carboxylic acidEnterobacter cloacae, Pseudomonas fluorescens, P. putidaInhibition of spoilage bacteria nih.gov
Halogenated furanonesE. coliInhibition of swarming and biofilm formation nih.gov

Exploration as a Chemical Probe for Inflammatory Pathways

Furan derivatives have been investigated for their anti-inflammatory properties, suggesting that this compound could be a candidate for exploration as a chemical probe in studies of inflammatory pathways. nih.govmdpi.com Natural furan derivatives have been shown to exert regulatory effects on various cellular activities by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways. nih.gov

Studies on furanones, a class of furan derivatives, have highlighted their potential as antioxidants and anti-inflammatory agents. nih.gov Their mechanism of action is thought to involve the inhibition of the NF-κB and MAPK pathways. The structural features of these compounds, such as the presence of aromatic rings, can enhance their lipophilicity, which may contribute to their antioxidative and anti-inflammatory effects. nih.gov Although direct evidence for this compound is limited, the known anti-inflammatory activities of related furan compounds provide a rationale for its investigation in this area.

Development as a Molecular Tool for Elucidating Specific Biological Mechanisms

The development of molecular probes is crucial for understanding complex biological processes. While there is no specific mention in the available literature of this compound being used as a molecular tool, the furan moiety itself is a target for such applications. Researchers have worked on developing molecular probes that can covalently attach to furan-containing natural products. purdue.edu This approach, often utilizing a Diels-Alder cycloaddition, allows for the identification and isolation of furan-containing small molecules from complex mixtures, which can then be studied for their biological activities. purdue.edu

Given its defined chemical structure, this compound or its derivatives could potentially be functionalized to create such probes. For instance, analogues of 2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid (CMPF), a furan derivative implicated in type 2 diabetes, have been synthesized as probes to study its biological effects, such as the inhibition of insulin (B600854) secretion. nih.gov This demonstrates the potential for using specific furan carboxylic acids to investigate and elucidate biological mechanisms.

Applications in Agrochemical Research (e.g., as precursors for fungicides, nematicides, insecticides)

The structural components of this compound are found in various agrochemicals, suggesting its potential as a precursor in this field. The phenoxyacetic acid substructure is present in herbicides like 4-(2-Methyl-4-chlorophenoxy) butyric acid (MCPB). epa.gov Furthermore, furan-based compounds have demonstrated a range of bioactivities relevant to agriculture.

Fungicidal Activity: Research has shown that converting the urea (B33335) linkage of benzoylphenylureas to carbamic acid esters and incorporating a furanmethyl group can lead to compounds with significant fungicidal properties. While these compounds did not show insecticidal effects, many exhibited good fungicidal activity against various plant pathogens.

Nematicidal Activity: Furoic acid derivatives have been identified as having nematicidal properties. For example, 5-hydroxymethyl-2-furoic acid, isolated from the fungus Aspergillus sp., showed effective nematicidal activity against the pine wood nematode Bursaphelenchus xylophilus and the free-living nematode Caenorhabditis elegans. researchgate.netnih.govznaturforsch.com Although its activity against Pratylenchus penetrans was not as effective, this highlights the potential of the furoic acid scaffold in developing new nematicides. researchgate.netnih.govznaturforsch.com Another study found that novel 4,5,5-trifluoropent-4-enamide derivatives containing a furan ring exhibited excellent nematicidal activity against Meloidogyne incognita and Bursaphelenchus xylophilus. nyxxb.cn

Insecticidal Activity: While some furan derivatives have been investigated for insecticidal properties, the results have been varied. For instance, novel chitosan (B1678972) derivatives, including N-benzyl chitosans, have shown significant insecticidal activity against the cotton leafworm.

Table 2: Agrochemical Potential of Related Furan Derivatives
Compound/Derivative ClassApplicationTarget Organism(s)Observed ActivityReference(s)
Aryl carbamic acid-5-aryl-2-furanmethyl estersFungicideCorynespora cassiicola, Thanatephorus cucumeris, Botrytis cinerea, Fusarium oxysporumGood fungicidal activities
5-Hydroxymethyl-2-furoic acidNematicideBursaphelenchus xylophilus, Caenorhabditis elegansEffective nematicidal activity researchgate.netnih.govznaturforsch.com
4,5,5-Trifluoropent-4-enamide derivatives with furan ringNematicideMeloidogyne incognita, Bursaphelenchus xylophilusExcellent nematicidal activity nyxxb.cn
N-benzyl chitosansInsecticideSpodoptera littoralisSignificant insecticidal activity

Potential in Material Science (e.g., as a precursor for advanced materials or polymers)

Furan-based compounds, particularly 2,5-furandicarboxylic acid (FDCA), are recognized as important bio-based platform chemicals for the synthesis of polymers. mdpi.comresearchgate.net FDCA is considered a promising renewable alternative to terephthalic acid, a key component in the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.comresearchgate.net The synthesis of various polyesters and polyamides from FDCA has been extensively researched, aiming to develop materials with enhanced thermo-mechanical properties and biodegradability. researchgate.net

Broader Scientific Impact and Future Research Directions

Contribution of 5-[(4-Chlorophenoxy)methyl]-2-furoic acid Research to Furan (B31954) Chemistry

Research focused on this compound is an important part of the expanding field of furan chemistry. The furan ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds and serves as a key building block in materials science. researchgate.net The synthesis and functionalization of furan derivatives, particularly furoic acids, are of significant interest for creating valuable chemicals from biomass-derived platform molecules like furfural (B47365). nih.govmdpi.com

The study of this compound contributes specifically by:

Exploring Functionalization: It provides a model system for studying the introduction of complex ether-linked substituents at the 5-position of the furan ring, a common strategy for modifying the electronic and steric properties of the core structure.

Expanding Synthetic Utility: The development of synthetic routes to this specific molecule can lead to novel methodologies that are broadly applicable to other multi-substituted furans, which are sought after for their applications in medicinal chemistry and material sciences. researchgate.net

Challenges and Opportunities in the Design and Synthesis of Functional Furoic Acid Derivatives

The synthesis of functionalized furoic acid derivatives is a dynamic area of research, characterized by persistent challenges and emerging opportunities. Historically, the instability of certain intermediates, such as 2-furyl carbenes which undergo rapid ring-opening, has limited their synthetic application. chim.it However, recent advancements are overcoming these hurdles.

CategoryDetailed Findings
Challenges The high reactivity of 2-furyl carbene intermediates can lead to undesirable ring-opening reactions, complicating their use in synthesis. chim.it Achieving high selectivity and yield in the conversion of biomass feedstocks like furfural to furoic acid derivatives remains a significant hurdle. nih.gov Energy-intensive steps, such as C-H activation, and catalyst deactivation due to coking are common issues in conventional synthetic methods. acs.orgacs.org
Opportunities The use of metal catalysts to generate and stabilize reactive intermediates like metal (2-furyl)carbene complexes has become a powerful tool in heterocyclic chemistry. chim.it Chemoenzymatic and biocatalytic methods, employing whole-cell systems like E. coli or Pseudomonas putida, offer highly selective transformations under mild, environmentally friendly conditions. mdpi.comfrontiersin.org Emerging electrochemical synthesis and the development of novel heterogeneous catalysts, such as supported gold nanoparticles, present sustainable and efficient alternatives. acs.orgunibo.it

Emerging Computational and Experimental Methodologies for Compound Optimization

Optimizing the synthesis and properties of compounds like this compound relies on a combination of advanced experimental techniques and computational modeling. While specific computational studies on this molecule are not widely reported, the methodologies are broadly applicable for future work.

Experimental Methodologies:

Advanced Catalysis: The development of novel catalytic systems is paramount. This includes the use of Brønsted acids like triflic acid to promote solvent-free synthesis of densely functionalized furans and the application of Mo-zeolite catalysts in complex transformations. researchgate.netacs.org

Biocatalysis: Whole-cell biotransformation is a key emerging method. For instance, strains of Pseudomonas putida KT2440 have been used for the selective oxidation of furfural to furoic acid with quantitative yield. frontiersin.org Research has also identified that adapting these microorganisms can substantially enhance catalytic performance. frontiersin.org

Electrochemistry: Electrochemical approaches offer a sustainable route for synthesis. An integrated electrochemical-chemical strategy has been developed for producing 2,5-furandicarboxylic acid (FDCA), where electrochemical carboxylation is followed by a chemical modification. acs.org The optimization of electrolytes and current density is critical to minimize side reactions and improve efficiency. acs.org

Chemoenzymatic Cascades: Combining chemical and biological catalysis in a one-pot or sequential process allows for the efficient conversion of biomass into valuable furoic acids under mild conditions. mdpi.com

Computational Methodologies: Future optimization will likely involve computational chemistry to predict reaction pathways, model catalyst-substrate interactions, and perform virtual screening of analog libraries. Density Functional Theory (DFT) calculations can help elucidate reaction mechanisms, while molecular docking simulations can predict the binding of furoic acid derivatives to potential biological targets, thereby guiding the synthesis of more potent analogs.

Interdisciplinary Research Avenues for Advancing the Understanding of the Compound

A comprehensive understanding of this compound and its potential requires collaboration across multiple scientific disciplines.

Interdisciplinary FieldPotential Research Focus
Chemistry & Materials Science Investigating the use of this compound as a monomer for creating novel functional polymers and resins, leveraging the precedent set by 2,5-furandicarboxylic acid (FDCA) in the plastics industry. nih.gov
Biocatalysis & Metabolic Engineering Engineering microorganisms like E. coli or P. putida to create efficient and sustainable biosynthetic routes to the compound. mdpi.comfrontiersin.org This includes identifying and manipulating key metabolic pathways, such as the molybdate (B1676688) transporter system shown to be crucial in furfural oxidation. frontiersin.org
Chemical Engineering & Process Design Developing and optimizing large-scale production processes. This involves designing advanced reactor systems, such as membrane reactors, to improve yield and catalyst lifetime, and establishing efficient protocols for product separation and purification. acs.org
Medicinal Chemistry & Pharmacology Synthesizing and screening analogs of the compound to establish structure-activity relationships (SAR) for antimicrobial or other therapeutic activities. researchgate.net This integrates organic synthesis with biological evaluation to develop potent lead compounds.

Identification of Unexplored Biological Targets and Mechanistic Hypotheses for Future Study

While the specific biological targets of this compound are largely unexplored, research on analogous compounds provides a foundation for future investigation. Furoic acid derivatives have been synthesized and tested as antimicrobial agents, with some showing potent activity against bacteria and fungi like Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. researchgate.net

Mechanistic Hypotheses:

Enzyme Inhibition: The furoic acid moiety could act as a mimic of a natural substrate, inhibiting essential enzymes in microbial metabolic pathways. The chlorophenoxy group could enhance binding affinity within the enzyme's active site through hydrophobic or halogen-bonding interactions.

Cell Membrane Disruption: The amphiphilic nature of the molecule, combining a polar carboxylic acid group with a nonpolar chlorophenoxy-methyl tail, could allow it to intercalate into and disrupt the integrity of microbial cell membranes.

Unexplored Targets: Based on its structure, potential unexplored biological targets could include:

Enzymes involved in fatty acid synthesis or cell wall biosynthesis in bacteria.

Key enzymes within the fungal ergosterol (B1671047) biosynthesis pathway.

Quorum sensing systems in bacteria, where the molecule could act as an antagonist to disrupt bacterial communication.

Further screening against a panel of microbial enzymes and whole-organism assays are needed to validate these hypotheses.

Prioritization of Future Research Efforts for this compound and Its Analogs

To maximize the scientific impact of research on this compound, future efforts should be strategically prioritized.

PriorityResearch AreaRationale and Objective
1 Biological Mechanism Elucidation Given the antimicrobial potential of related structures researchgate.net, the primary focus should be on comprehensive biological screening to identify the specific molecular targets and understand the mechanism of action. This is crucial for any potential therapeutic development.
2 Sustainable Synthesis & Optimization Developing more efficient, scalable, and environmentally benign synthetic routes is essential for producing the compound and its analogs for further study. This includes refining biocatalytic and electrochemical methods. mdpi.comacs.orgfrontiersin.org
3 Structure-Activity Relationship (SAR) Studies A systematic synthesis and evaluation of analogs—by modifying the substituent on the phenyl ring and the length of the ether linkage—will be critical for optimizing biological activity and developing potent lead compounds. This should be guided by computational modeling.
4 Materials Science Applications Exploring the potential of this compound as a functional monomer for polymerization is a promising but less-explored avenue. This could lead to the development of new materials with unique properties, expanding the application scope beyond biology. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-[(4-Chlorophenoxy)methyl]-2-furoic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via substitution reactions using nucleophiles like amines or thiols. Oxidation reactions (e.g., using potassium permanganate) and reduction reactions (e.g., with lithium aluminum hydride) are also viable for derivative formation. Reaction yields depend on reagent purity, temperature control, and solvent polarity. For instance, dichlorophenoxy groups are prone to hydrolysis under acidic conditions, necessitating anhydrous environments for optimal results .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography is recommended to isolate the carboxylic acid product from byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • Melting Point : Confirm purity using literature-reported melting points (e.g., analogs like 5-(2,5-dichlorophenyl)-2-furoic acid melt at 233–237°C ).
  • Spectroscopy : Use 1^1H/13^13C NMR to verify substitution patterns and FT-IR to identify carboxylic acid (C=O stretch ~1700 cm1^{-1}) and ether (C-O-C ~1250 cm1^{-1}) functional groups.
  • Mass Spectrometry : Confirm molecular weight (theoretical 256.64 g/mol for C12_{12}H9_9ClO4_4) via ESI-MS .

Advanced Research Questions

Q. What strategies mitigate instability of the chlorophenoxy group during derivatization?

  • Challenge : The 4-chlorophenoxy group is susceptible to nucleophilic substitution or hydrolysis under harsh conditions.
  • Solutions :

  • Use protecting groups (e.g., silyl ethers) for the carboxylic acid during reactions involving nucleophiles.
  • Employ mild reducing agents (e.g., NaBH4_4) instead of LiAlH4_4 to minimize side reactions.
  • Monitor reaction pH to avoid acidic/alkaline conditions that degrade the ether linkage .

Q. How can isotopic labeling (e.g., 13^{13}C) be applied to study metabolic or environmental degradation pathways?

  • Methodology : Synthesize 13^{13}C-labeled analogs at specific positions (e.g., the methylene bridge or furan ring) using isotopomers like 1a-1f (as demonstrated for 5-formyl-2-furoic acid ).
  • Applications : Track degradation products via LC-MS or NMR to identify intermediates (e.g., 13C-formic acid release during oxidation ).

Q. What contradictions exist in reported bioactivity data for furoic acid derivatives, and how can they be resolved?

  • Data Conflicts : Some studies report antimicrobial activity for chlorophenoxy derivatives, while others note inactivity due to poor membrane permeability.
  • Resolution :

  • Standardize assay conditions (e.g., pH, solvent) to ensure comparability.
  • Use liposomal encapsulation to improve bioavailability in cell-based assays .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the lab?

  • Recommendations :

  • Use engineering controls (e.g., fume hoods) if airborne concentrations exceed 1 mg/m3^3.
  • Provide emergency showers/eye wash stations for accidental exposure.
  • Avoid taking contaminated clothing home; use on-site laundering with trained personnel .

Data Reproducibility and Optimization

Q. How can researchers optimize HPLC methods for quantifying trace impurities in synthesized batches?

  • Parameters :

  • Column : C18 reverse-phase (e.g., 5 µm, 250 mm × 4.6 mm).
  • Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% formic acid.
  • Detection : UV at 254 nm for aromatic moieties.
    • Validation : Calibrate with reference standards of known analogs (e.g., 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid ).

Biological Activity Studies

Q. What in vitro models are suitable for evaluating the neurotoxicity of chlorophenoxy-furoic acid derivatives?

  • Models :

  • Primary neuronal cultures from rainbow trout (Oncorhynchus mykiss) for fatty acid sensing studies .
  • Human neuroblastoma cell lines (e.g., SH-SY5Y) treated with compounds like etomoxir, a mitochondrial fatty acid oxidation inhibitor .

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